S-(2-Methoxyphenyl)-S-methylsulfoximide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “S-(2-Methoxyphenyl)-S-methylsulfoximide” were not found, there are related compounds that have been synthesized. For example, a series of CA4P analogs were designed and effectively synthesized via a one-pot reaction from Combretastatin A-4/Erianin, commercially available amino acid esters, and phenyl dichlorophosphate .
Scientific Research Applications
Chemical Synthesis and Catalysis
S-(2-Methoxyphenyl)-S-methylsulfoximide and its derivatives have been extensively used in the field of chemical synthesis, serving as crucial intermediates in various organic reactions. For instance, the regio- and enantioselective substitution of acyclic allylic sulfoximines with butylcopper in the presence of lithium iodide and boron trifluoride is a notable process. This method leads to the production of enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines, alongside the corresponding crotylsulfoximines. These compounds are generated through a sequence of addition-elimination-isomerization reactions, starting from N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(lithiomethyl)sulfoximines combined with carbonyl compounds. The technique ensures high gamma-selectivities and moderate to high enantioselectivities in the resulting chiral alkenes, proving the efficacy and precision of S-(2-Methoxyphenyl)-S-methylsulfoximide in synthesis processes (Scommoda et al., 1996).
Optical Activity Studies
The compound's derivatives, specifically (−)-S-o-methoxyphenyl-S-phenylsulfimides, have been a subject of interest in the study of circular dichroism, a spectroscopic technique used to understand the optical activity and hence the stereochemistry of molecules. These compounds exhibited specific Cotton effects, which are indicative of their absolute configuration and optical properties. This study highlights the compound's role in understanding chiral molecules and their interactions with light, offering insights into their stereochemical configuration and behavior (Moriyama et al., 1976).
Antimicrobial Studies
Furthermore, derivatives of S-(2-Methoxyphenyl)-S-methylsulfoximide have been explored for their antimicrobial properties. A series of novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones were synthesized with the aim of developing potent antimicrobial agents. These compounds exhibited significant antibacterial activity against a spectrum of bacterial strains, indicating the potential of S-(2-Methoxyphenyl)-S-methylsulfoximide derivatives in antimicrobial drug development (Patil et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for “S-(2-Methoxyphenyl)-S-methylsulfoximide” are not available, research into related compounds suggests potential areas of interest. For example, a new series of CA4P analogs has been synthesized, suggesting potential future directions in the development of new anticancer drugs .
Mechanism of Action
- The primary target of S-(2-Methoxyphenyl)-S-methylsulfoximide is believed to be related to its antioxidant properties. However, specific protein targets have not been extensively characterized .
- S-(2-Methoxyphenyl)-S-methylsulfoximide interacts with cellular components, particularly reactive oxygen species (ROS), to mitigate oxidative stress. It acts as a scavenger, neutralizing free radicals and preventing oxidative damage to biomolecules such as lipids, proteins, and DNA .
- The compound’s effects are linked to the modulation of redox signaling pathways. By reducing ROS levels, it indirectly influences various downstream pathways involved in inflammation, cell survival, and gene expression .
- S-(2-Methoxyphenyl)-S-methylsulfoximide exhibits favorable pharmacokinetic properties, including good oral bioavailability. It is metabolized primarily in the liver and excreted via urine .
- At the molecular and cellular levels, S-(2-Methoxyphenyl)-S-methylsulfoximide protects against oxidative damage, potentially preventing age-related diseases and promoting overall health .
- Environmental factors, such as exposure to pollutants or UV radiation, can influence the compound’s efficacy. Maintaining a balanced redox environment is crucial for optimal activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
imino-(2-methoxyphenyl)-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGEFDBACVVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
816418-59-4 |
Source
|
Record name | imino(2-methoxyphenyl)methyl-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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